

Application Notes and Protocols: Anticancer Agent 218 in Melanoma Research

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Compound of Interest

Compound Name: Anticancer agent 218

Cat. No.: B12367732

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Introduction

Anticancer Agent 218 is a potent and selective inhibitor of the BRAF V600E mutation, a key driver in approximately 50% of cutaneous melanomas. By targeting the mutated BRAF protein, Agent 218 disrupts the downstream MAPK/ERK signaling pathway, leading to decreased cell proliferation and induction of apoptosis in melanoma cells harboring this specific mutation. These application notes provide detailed protocols for evaluating the efficacy of **Anticancer Agent 218** in both in vitro and in vivo melanoma models.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **Anticancer Agent 218** in BRAF V600E-mutant melanoma models.

Table 1: In Vitro Cytotoxicity of **Anticancer Agent 218**

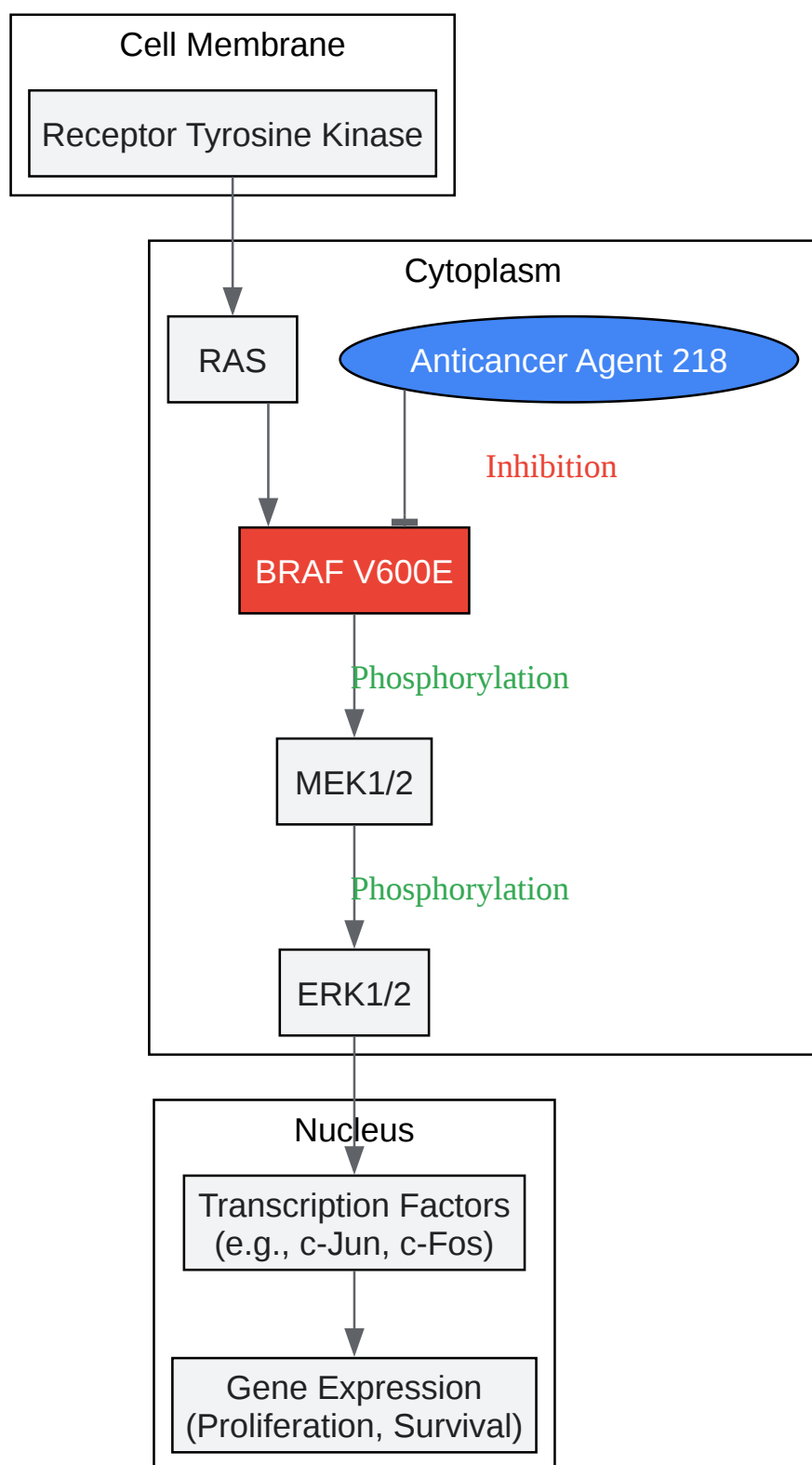
Cell Line	BRAF Status	IC50 (nM) after 72h	Assay
A375	V600E	15	CellTiter-Glo®
SK-MEL-28	V600E	25	CellTiter-Glo®
WM115	V600E	40	CellTiter-Glo®
CHL-1	Wild-Type	>10,000	CellTiter-Glo®

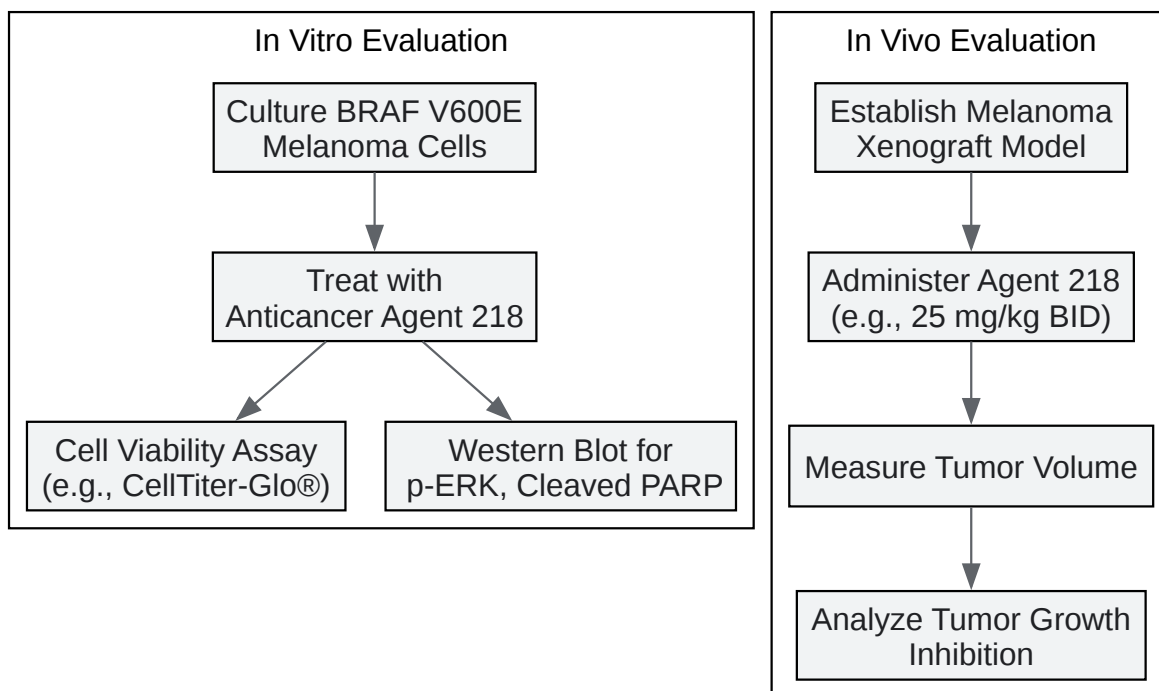
Table 2: In Vivo Tumor Growth Inhibition in A375 Xenograft Model

Treatment Group	Dosage	Tumor Growth Inhibition (%)	p-value
Vehicle Control	-	0	-
Agent 218	25 mg/kg, BID	85	<0.001

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Anticancer Agent 218** and the general workflow for its evaluation.





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